
1-Chloro-N,N'-bis(trichlorosilyl)boranediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine is a chemical compound with the molecular formula BCl7H2N2Si2. It is known for its unique structure, which includes both boron and silicon atoms, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine typically involves the reaction of boranediamine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, usually under nitrogen or argon gas.
Addition of Reagents: Boranediamine is added to a solution of trichlorosilane.
Reaction Conditions: The mixture is heated to a specific temperature, often around 50-100°C, and stirred for several hours.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Hydrolysis: The compound reacts with water to form silanols and boric acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon and organoboron compounds.
Biology: The compound is used in the development of new biomaterials and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism by which 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine can be compared with other similar compounds, such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a similar structure but with an ethane backbone instead of a boranediamine backbone.
1,6-Bis(trichlorosilyl)hexane: This compound has a hexane backbone and is used in similar applications as 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine.
The uniqueness of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine lies in its combination of boron and silicon atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
144722-28-1 |
|---|---|
Molekularformel |
BCl7H2N2Si2 |
Molekulargewicht |
345.2 g/mol |
InChI |
InChI=1S/BCl7H2N2Si2/c2-1(9-11(3,4)5)10-12(6,7)8/h9-10H |
InChI-Schlüssel |
PZQPWROECRVJBE-UHFFFAOYSA-N |
Kanonische SMILES |
B(N[Si](Cl)(Cl)Cl)(N[Si](Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
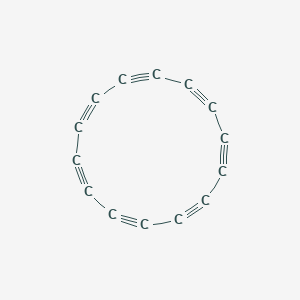
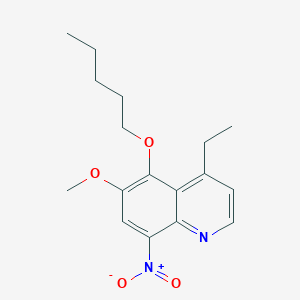

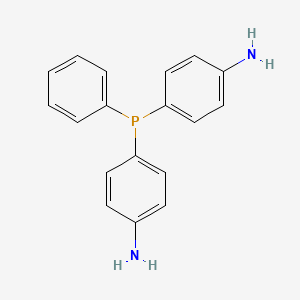
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
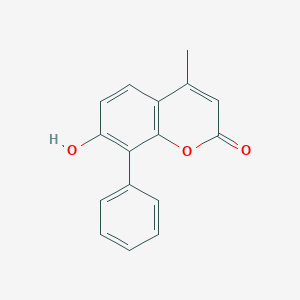
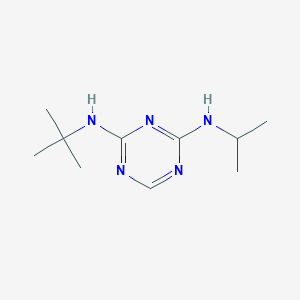

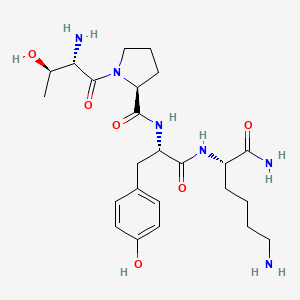
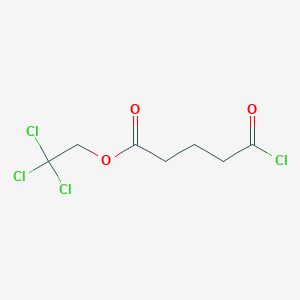
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
